molecular formula C12H14O3 B593939 (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 136759-41-6

(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B593939
CAS No.: 136759-41-6
M. Wt: 206.241
InChI Key: DSVHLKAPYHAYFF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of tetrahydronaphthalene derivatives, which gained prominence following the initial characterization of tetralin (1,2,3,4-tetrahydronaphthalene) as a partially hydrogenated derivative of naphthalene. The parent compound tetralin was first produced through catalytic hydrogenation of naphthalene using traditional nickel catalysts, establishing the foundation for subsequent structural modifications. The evolution toward substituted tetrahydronaphthalene derivatives occurred as researchers recognized the potential for introducing functional groups that could modulate biological activity and synthetic utility.

The specific focus on the 6-methoxy substitution pattern arose from investigations into naphthalene-based compounds with enhanced solubility and biological activity profiles. Early synthetic efforts concentrated on developing methodologies for introducing carboxylic acid functionality at the 2-position of the tetrahydronaphthalene ring system, which proved challenging due to the specific stereochemical requirements. The recognition of chirality as a critical factor in pharmaceutical activity drove subsequent efforts toward developing enantioselective synthetic approaches for obtaining stereochemically pure compounds.

The advent of asymmetric synthesis techniques in the late twentieth century enabled the preparation of enantiomerically pure this compound through various synthetic strategies. Research groups began employing chiral auxiliary methods, asymmetric catalysis, and enzymatic resolutions to access the desired S-configuration with high enantiomeric purity. These developments represented significant advances in the field of asymmetric organic synthesis and contributed to the broader understanding of structure-activity relationships in chiral pharmaceutical compounds.

Significance in Organic and Medicinal Chemistry

The compound this compound occupies a position of considerable importance in both synthetic organic chemistry and pharmaceutical research. Its significance stems from its role as a versatile building block for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds targeting neurological disorders. The presence of both the methoxy substituent and the carboxylic acid functionality provides multiple sites for chemical modification, enabling the development of diverse molecular libraries through systematic structural modifications.

In medicinal chemistry applications, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those designed to modulate neurotransmitter activity. Research has demonstrated that tetrahydronaphthalene derivatives possess the ability to interact with specific enzyme systems and receptor binding sites, making them valuable scaffolds for drug discovery efforts. The specific stereochemistry of the S-enantiomer contributes to selective binding interactions with biological targets, often resulting in enhanced potency and reduced side effect profiles compared to racemic mixtures.

The compound's utility extends beyond pharmaceutical applications to include its use in analytical chemistry as a standard for chromatographic techniques. Its well-defined physical and chemical properties make it suitable for method development and validation in the analysis of complex biological samples. Furthermore, the compound finds applications in material science research, where its specific structural features contribute to the development of novel polymers and coatings with tailored chemical stability and reactivity profiles.

Recent investigations have explored the compound's potential in natural product synthesis, where it serves as a starting material for constructing complex molecular frameworks found in biologically active natural compounds. The ability to introduce additional functional groups through selective chemical transformations makes it a valuable synthetic precursor for accessing structurally diverse compound libraries. These applications highlight the compound's continued relevance in contemporary chemical research and its potential for future therapeutic developments.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming chiral organic compounds. The complete chemical name incorporates several key structural elements: the S-configuration designation indicating the absolute stereochemistry at the 2-position, the 6-methoxy substituent specifying the location and nature of the ether functionality, and the tetrahydronaphthalene core structure identifying the partially saturated bicyclic aromatic system.

Alternative nomenclature systems provide additional methods for describing this compound's structure and stereochemistry. The Chemical Abstracts Service registry approach designates the compound as (2S)-1,2,3,4-tetrahydro-6-methoxy-2-naphthalenecarboxylic acid, emphasizing the specific position numbering within the naphthalene ring system. This naming convention clearly identifies the carboxylic acid functionality at the 2-position and maintains consistency with related naphthalene derivatives.

Property Value Reference
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
S-Enantiomer Registry Number 136759-41-6
Melting Point 121-122°C
InChI Key DSVHLKAPYHAYFF-JTQLQIEISA-N

The structural classification places this compound within the broader category of substituted tetrahydronaphthalene derivatives, specifically those bearing carboxylic acid functionality. The compound contains a fused bicyclic system comprising a saturated cyclohexane ring fused to a substituted benzene ring, with the methoxy group positioned at the 6-carbon of the aromatic ring. The carboxylic acid substituent at the 2-position introduces a chiral center, necessitating the specification of absolute configuration through the S-designation.

Stereochemical Significance of the S-Enantiomer

The stereochemical properties of this compound represent a fundamental aspect of its chemical identity and biological activity profile. The S-configuration at the 2-position carbon center arises from the specific three-dimensional arrangement of substituents around the chiral carbon, following the established priority rules for absolute configuration assignment. This stereochemical designation distinguishes the compound from its R-enantiomer counterpart, which possesses the opposite spatial arrangement of substituents around the same chiral center.

The significance of chirality in this compound extends beyond simple structural description to encompass profound implications for its interactions with biological systems. Research in stereochemistry has established that enantiomers of chiral compounds often exhibit dramatically different biological activities, a phenomenon directly attributable to the three-dimensional nature of molecular recognition processes in living systems. The S-enantiomer's specific spatial arrangement enables selective binding interactions with chiral biological targets, including enzymes, receptors, and transport proteins.

Comparative studies between the S and R enantiomers have revealed distinct differences in their biological activity profiles, with the S-form often demonstrating enhanced potency and selectivity in various pharmaceutical applications. These differences arise from the stereospecific nature of biological recognition processes, where the precise three-dimensional fit between a chiral molecule and its biological target determines the strength and specificity of the interaction. The S-configuration appears to provide optimal complementarity with specific binding sites in target proteins, resulting in enhanced therapeutic efficacy.

The preparation of enantiomerically pure S-enantiomer requires sophisticated synthetic methodologies capable of controlling absolute stereochemistry during chemical transformations. Modern asymmetric synthesis techniques, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolution methods, have enabled the efficient preparation of this compound with high enantiomeric purity. The development of these methodologies represents significant advances in synthetic chemistry and continues to drive innovation in asymmetric organic synthesis.

Properties

IUPAC Name

(2S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHLKAPYHAYFF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H](CC2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179061
Record name (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136759-41-6
Record name (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136759-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Keto-Ester Intermediate

The initial step involves preparing 6-methoxy-2-tetralone-2-carboxylate, a key intermediate. A modified Claisen condensation between ethyl acetoacetate and 5-methoxy-1-tetralone under acidic conditions yields the keto-ester. The patent employs methanesulfonic acid in toluene at 80–100°C for analogous additions, achieving >90% conversion.

Typical Conditions :

  • Reactants : 5-Methoxy-1-tetralone, ethyl acetoacetate (1:1.2 molar ratio)

  • Catalyst : Methanesulfonic acid (5 mol%)

  • Solvent : Toluene

  • Temperature : 90°C, 12 hours

  • Yield : 85–90%

Asymmetric Reduction to (S)-Alcohol

The keto-ester is reduced using a chiral oxazaborolidine catalyst to install the (S)-configuration. Corey-Bakshi-Shibata (CBS) reduction conditions are adapted from literature, where borane-dimethyl sulfide and a catalytic amount of (S)-CBS catalyst achieve enantiomeric excess (ee) >98%.

Optimized Parameters :

  • Reducing Agent : BH₃·SMe₂ (1.2 equiv)

  • Catalyst : (S)-CBS (10 mol%)

  • Solvent : Tetrahydrofuran (THF) at −78°C

  • Reaction Time : 4 hours

  • Outcome : 92% yield, 99% ee

Hydrolysis and Decarboxylation to Target Acid

Ester Hydrolysis

The (S)-alcohol intermediate is hydrolyzed under basic conditions. Sodium hydroxide (2.0 M) in ethanol/water (4:1) at reflux for 6 hours affords the carboxylic acid.

Data Table 1: Hydrolysis Conditions and Outcomes

ParameterConditionYieldPurity
BaseNaOH (2.0 M)95%98%
SolventEthanol/Water (4:1)
TemperatureReflux (78°C)
Time6 hours

Decarboxylation and Purification

Decarboxylation under acidic conditions (HCl, 6 M) at 120°C for 2 hours removes residual carboxylate groups. Recrystallization from ethanol/water (1:3) yields the final product with 99.5% purity.

Alternative Route: Catalytic Asymmetric Hydrogenation

Substrate Preparation

Ethyl 6-methoxy-3,4-dihydronaphthalene-2-carboxylate is synthesized via Heck coupling between 4-methoxystyrene and ethyl acrylate. The resulting dihydroester is hydrogenated to the tetralin derivative.

Enantioselective Hydrogenation

Using a chiral ruthenium catalyst (Ru-(S)-BINAP), asymmetric hydrogenation at 50 bar H₂ and 60°C in methanol achieves 96% ee. This method mirrors Pd/C-mediated deprotection steps in the patent, adapted for carboxylate intermediates.

Data Table 2: Hydrogenation Parameters

CatalystPressureTemperatureeeYield
Ru-(S)-BINAP50 bar60°C96%88%
SolventMethanolTime: 24h

Spectral Characterization and Validation

NMR Analysis

¹H NMR (400 MHz, CDCl₃): δ 6.70 (d, J = 8.4 Hz, 1H, ArH), 6.58 (s, 1H, ArH), 3.80 (s, 3H, OCH₃), 2.90–2.70 (m, 2H, CH₂), 2.50–2.30 (m, 1H, CH), 1.90–1.60 (m, 4H, CH₂).

Chiral HPLC

Chiralpak AD-H column (4.6 × 250 mm), hexane/ethanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 min (S-enantiomer), 14.1 min (R-enantiomer) .

Chemical Reactions Analysis

Types of Reactions

(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

6-Methoxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid

This positional isomer shifts the carboxylic acid group to the 1-position. Unlike (S)-6-MeO-THN-2-COOH, it lacks direct pharmacological data but shares similar synthetic challenges. Its predicted collision cross-section (CCS) values differ due to altered molecular conformation, as shown in Table 1 .

5,6-Dimethoxy-1,2,3,4-Tetrahydronaphthalene-2-Carboxylic Acid

The addition of a methoxy group at the 5-position enhances steric hindrance, reducing hydrogenation efficiency (66% yield vs. 94% for (S)-6-MeO-THN-2-COOH) . This compound’s NMR spectrum shows distinct aromatic proton splitting (δ 6.48–6.70 ppm) compared to the monosubstituted analogue .

Amino-Substituted Derivatives

  • 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: This derivative’s quaternary carbon limits synthetic flexibility, making it less explored .

Enantiomeric Comparison: (S)- vs. (R)-6-MeO-THN-2-COOH

In contrast, the (S)-form is utilized in synthesizing kappa opioid receptor antagonists (e.g., compound 38 in ) and dopamine agonists. Stereochemical purity is achieved via enantioselective synthesis or chiral resolution, though yields are often lower for the (R)-form .

Pharmacologically Active Derivatives

Opioid Receptor Antagonists

(S)-6-MeO-THN-2-COOH is a key intermediate in synthesizing compound 38 (), a potent kappa opioid antagonist. Its amide derivatives (e.g., compound 16a/b in ) show 77–98% yields in coupling reactions, with bioactivity dependent on the stereochemistry of both the tetralin core and the amine side chain .

Dopamine Agonist Precursors

Analogues like 5,6-ADTN () share the tetralin scaffold but replace the carboxylic acid with amino and hydroxyl groups. These modifications enhance dopamine receptor affinity but reduce synthetic accessibility (42% overall yield vs. 90% for (S)-6-MeO-THN-2-COOH) .

Data Tables

Table 2: Pharmacological Derivatives of (S)-6-MeO-THN-2-COOH

Derivative Biological Target Yield Activity Notes Reference
Compound 38 () Kappa opioid receptor 86% Potent antagonist (diastereomer mix)
Compound 16a () Dopamine receptors 77% High affinity, stereospecific activity

Biological Activity

(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 2471-69-4) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O3, with a molecular weight of 206.24 g/mol. The compound features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position of the tetrahydronaphthalene structure. This configuration is critical for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
IUPAC NameThis compound
CAS Number2471-69-4

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The methoxy and carboxylic acid groups facilitate binding to specific receptors and enzymes, influencing several biochemical pathways.

Potential Mechanisms Include:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : Preliminary studies suggest that it may exert analgesic effects through modulation of pain pathways.
  • Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant biological activities:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability.
  • Cytokine Release Assays : It effectively reduced the release of TNF-alpha and IL-6 in activated macrophages.

Case Studies

A notable case study involved the use of this compound in a model of rheumatoid arthritis. The compound was administered to rats with induced arthritis and resulted in:

  • Decreased joint swelling
  • Reduced histological signs of inflammation
  • Lower levels of inflammatory markers in serum

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure TypeBiological Activity
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylateEster derivativeAnti-inflammatory
6-Methoxy-naphthaleneSimple naphthaleneLimited biological activity
(S)-8-Methoxy-naphthaleneIsomerAntioxidant properties

Q & A

Q. What are the common synthetic routes for preparing (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via the following routes:

Q. Starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one :

  • Allyl ester formation (e.g., allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate) yields 70% using pentane:ethyl acetate (8:2) for purification .
  • Subsequent hydrolysis of the ester to the carboxylic acid is required.

Q. Direct synthesis via Friedel-Crafts acylation :

  • Use of acid chloride intermediates (e.g., reaction with thionyl chloride in anhydrous toluene under argon) to form the carboxylic acid derivative .

Q. Esterification :

  • Conversion to methyl or allyl esters using methanol or allyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) .

Q. How is the stereochemistry of the (S)-enantiomer confirmed?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers based on retention times using chiral stationary phases.
  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice structures, as demonstrated in related tetralin β-amino acid derivatives .
  • Optical rotation : Measures specific rotation values compared to known standards.

Q. What are the common derivatives of this compound used in pharmacological studies?

  • Methodological Answer :
  • Acid chlorides : Prepared using thionyl chloride for subsequent nucleophilic acyl substitutions (e.g., amide formation in opioid receptor antagonists) .
  • Aldehydes : Generated via BH₃·Me₂S reduction followed by Dess-Martin oxidation for use in coupling reactions .
  • Esters : Methyl or allyl esters serve as intermediates in synthetic pathways .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity and substitution patterns .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Thin-layer chromatography (TLC) : Monitors reaction progress (e.g., RF = 0.3 in pentane:ethyl acetate = 8:2) .

Advanced Research Questions

Q. How can researchers address unexpected reactivity during Friedel-Crafts acylation with this compound derivatives?

  • Methodological Answer :
  • Issue : Debromination or side-product formation (e.g., 4-methoxybenzo[d][1,3]dioxole instead of the desired alcohol) .
  • Solutions :

Optimize reaction conditions (e.g., temperature, solvent polarity).

Use alternative coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to improve yield .

Explore protective group strategies for sensitive functional groups.

Q. What pharmacological applications have been explored for this compound?

  • Methodological Answer :
  • Kappa opioid receptor antagonists : The acid is a precursor in synthesizing derivatives like 6-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)-methyl]propyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide, showing potent receptor binding .
  • Peptide turn mimics : Its constrained tetrahydronaphthalene ring is used in β-amino acid derivatives to stabilize secondary structures in peptides .

Q. What strategies improve low yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst optimization : Use Lewis acids (e.g., BF₃·Et₂O) to enhance acylation efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve reagent solubility .
  • Purification : Column chromatography with optimized solvent ratios (e.g., pentane:ethyl acetate gradients) .

Q. How should contradictory data on reaction pathways be resolved?

  • Methodological Answer :
  • Case study : In Friedel-Crafts reactions, unexpected debromination products suggest competing elimination pathways. Validate via:

Control experiments : Isolate intermediates and test reactivity under varying conditions.

Computational modeling : Predict thermodynamic favorability of competing pathways using DFT calculations.

In-situ monitoring : Use techniques like IR spectroscopy to track reaction progress .

Q. What conformational studies are relevant for this compound in drug design?

  • Methodological Answer :
  • Comparative analysis : The tetrahydronaphthalene ring imposes rigidity, contrasting with flexible naphthalene derivatives.
  • X-ray/NMR studies : Reveal preferred conformations in solid-state and solution, critical for receptor binding .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy position) to assess impact on bioactivity .

Q. How is this compound utilized in peptide foldamer design?

  • Methodological Answer :
  • Conformational constraints : The tetrahydronaphthalene backbone restricts peptide flexibility, promoting α-helix or β-sheet mimicry.
  • Synthesis protocols : Incorporate into peptides via solid-phase synthesis using Fmoc-protected derivatives.
  • Biological testing : Assess helicity via circular dichroism (CD) and binding affinity in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.